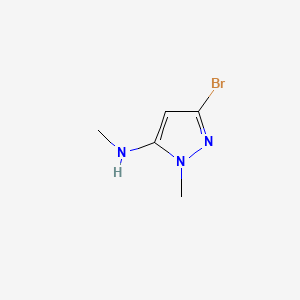
3-bromo-N,1-dimethyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N,1-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a bromine atom at the third position, a dimethyl group at the nitrogen atom, and an amine group at the fifth position of the pyrazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromo-1H-pyrazole with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-N,1-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
3-bromo-N,1-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in binding to enzymes or receptors, leading to the modulation of their activity. The compound may inhibit or activate specific pathways, resulting in the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-bromo-1H-pyrazol-5-amine: Lacks the dimethyl group at the nitrogen atom.
N,1-dimethyl-1H-pyrazol-5-amine: Lacks the bromine atom at the third position.
3-chloro-N,1-dimethyl-1H-pyrazol-5-amine: Has a chlorine atom instead of a bromine atom at the third position.
Uniqueness
3-bromo-N,1-dimethyl-1H-pyrazol-5-amine is unique due to the presence of both the bromine atom and the dimethyl group, which confer specific chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C5H8BrN3 |
|---|---|
Molekulargewicht |
190.04 g/mol |
IUPAC-Name |
5-bromo-N,2-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C5H8BrN3/c1-7-5-3-4(6)8-9(5)2/h3,7H,1-2H3 |
InChI-Schlüssel |
GOLLRHCPTMDETD-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC(=NN1C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


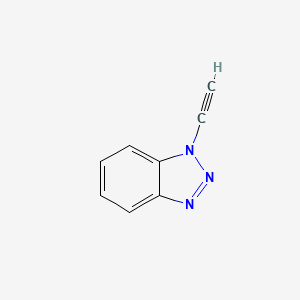
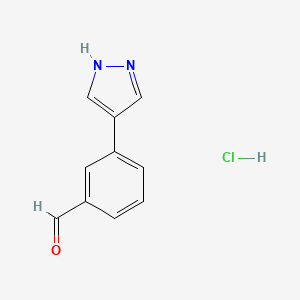
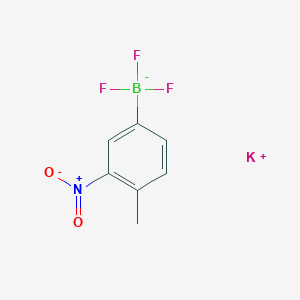

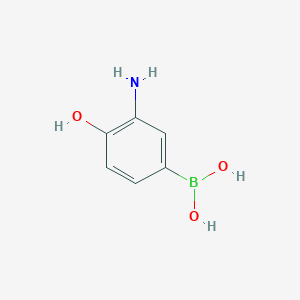


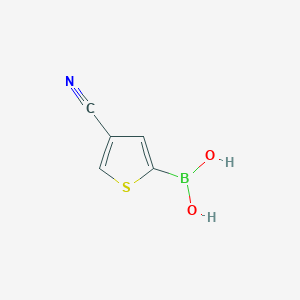
![3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B13463958.png)
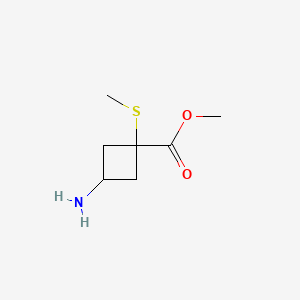
![6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide](/img/structure/B13463975.png)
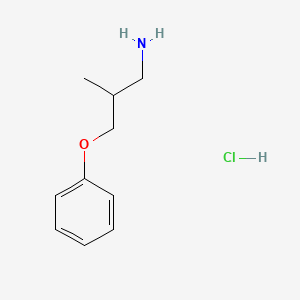
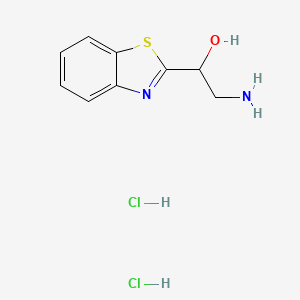
![rac-(3aR,6aR)-N-methyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxamide hydrochloride](/img/structure/B13463980.png)
